4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
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Overview
Description
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL typically involves the following steps:
Chlorination: The biphenyl core is chlorinated to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Sulfonylation: The introduction of methylsulfonyl groups is carried out by reacting the chlorinated biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polychlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes involved in detoxification processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylsulfonyl)benzene: Similar structure but lacks chlorine atoms.
2,4-Bis(methylsulfonyl)aniline: Contains aniline group instead of biphenyl core.
Methylsulfonylmethane: Simple sulfone compound without aromatic rings.
Uniqueness
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is unique due to its combination of chlorine atoms and methylsulfonyl groups on a biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
66640-68-4 |
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Molecular Formula |
C14H10Cl4O4S2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
InChI Key |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
66640-68-4 | |
Synonyms |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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